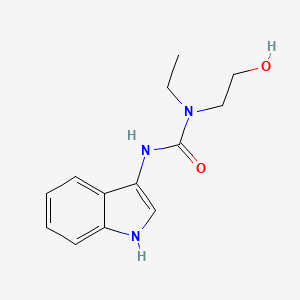

1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-2-16(7-8-17)13(18)15-12-9-14-11-6-4-3-5-10(11)12/h3-6,9,14,17H,2,7-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOYYKJRYNGFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with an isocyanate. One common method is to start with 1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is reacted with ethylamine to form the amide, which is subsequently treated with an isocyanate to yield the desired urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of urea, including 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) .

Key Findings :

- Compounds related to this structure showed IC50 values ranging from 0.86 μM to 6.43 μM against HL60 cells, indicating potent anti-proliferative effects.

- The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer progression.

Antimicrobial Activity

Urea derivatives have also been explored for their antimicrobial properties. Some studies indicate that compounds with similar structural motifs demonstrate antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

Research Insights :

- The minimum inhibitory concentration (MIC) for certain urea derivatives has been reported to be comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Case Study 1: Anticancer Properties

In a study published in Molecules, researchers synthesized several urea derivatives and tested their anti-proliferative activity against HL60 and HCT116 cell lines. The results indicated that compounds with an indole moiety exhibited enhanced potency compared to those without .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of urea derivatives against clinical isolates of bacteria. The findings suggested that certain modifications to the urea structure significantly improved antibacterial activity, providing a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The urea moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea with structurally related urea derivatives, focusing on substituents, molecular properties, and reported bioactivities.

*Molecular weight calculated based on formula C₁₂H₁₇N₃O₂.

Key Structural and Functional Comparisons:

Substituent Effects on Solubility :

- The hydroxyethyl group in the target compound and compound 510 likely improves water solubility compared to purely hydrophobic analogs like 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)urea .

- The methoxyethyl group in 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea serves a similar purpose, though its electron-donating effects may alter binding kinetics.

Bioactivity Trends: Indole-containing ureas frequently exhibit AChE inhibition (e.g., compound 510 ) or antitumor activity (e.g., tryptamine-derived ureas ).

Synthetic Pathways :

- Urea derivatives with indole groups are often synthesized via condensation reactions or alkylation of amines. For example, compound 2 in was prepared by reacting tryptamine with urea precursors. The target compound could be synthesized similarly, substituting ethyl and hydroxyethyl amines.

Biological Activity

1-Ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features, particularly the indole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is , with a molecular weight of approximately 232.28 g/mol. The presence of the indole ring is significant as it contributes to various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with indole structures can inhibit tumor growth and induce apoptosis in cancer cells. A study on related indole compounds showed promising results against various cancer cell lines, suggesting that 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea may exhibit similar effects.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 3.5 | Cell cycle arrest |

| 1-Ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea | TBD | TBD | TBD |

The mechanisms through which indole derivatives exert their biological effects often involve modulation of signaling pathways related to cell proliferation and apoptosis. For instance, some studies have indicated that these compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.

Case Studies

A notable case study investigated the effects of an indole derivative on melanoma cells, revealing that it inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This suggests that 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea may share similar pathways for its anticancer effects.

Table 2: Case Study Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea?

- Methodological Answer : The compound can be synthesized via urea bond formation using carbamoyl chloride derivatives. A typical procedure involves reacting an indole-3-amine derivative with a substituted isocyanate (e.g., ethyl-(2-hydroxyethyl)isocyanate) under anhydrous conditions. Key steps include:

- Step 1 : Prepare the indole-3-amine precursor via Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) .

- Step 2 : React the amine with ethyl-(2-hydroxyethyl)isocyanate in methanol or THF, using a base like N,N-diisopropylethylamine (DIPEA) to drive the reaction .

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.5 amine:isocyanate) are critical for yield improvement .

Q. Which spectroscopic and computational methods are optimal for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm urea bond formation and indole substitution patterns. Aromatic protons in the indole moiety typically appear at δ 7.0–7.5 ppm, while urea NH protons resonate near δ 5.5–6.5 ppm .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is recommended. Software like SHELXL refines hydrogen-bonding networks, critical for understanding solid-state interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 290.319) .

Q. What preliminary biological screening assays are relevant for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Indole-urea derivatives often show IC values <10 µM due to apoptosis induction .

- Enzyme Inhibition : Screen for kinase or acetylcholinesterase (AChE) inhibition via fluorometric assays. The urea group facilitates hydrogen bonding with catalytic residues .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic and spectroscopic data?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry and compare calculated NMR/IR spectra with experimental data to validate conformers .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain discrepancies in solubility (e.g., hydroxyethyl group enhances aqueous solubility via H-bonding) .

- Cross-Validation : Use SHELXL-refined X-ray data to constrain computational models, ensuring alignment between solid-state and solution-phase structures .

Q. What strategies optimize reaction yields while minimizing byproducts?

- Methodological Answer :

- Catalysis : Employ Ru(bpy)/photoredox systems for urea bond formation under mild conditions, reducing side reactions .

- Purification : Use flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC to isolate the product. Monitor by TLC (R ~0.3 in 7:3 EtOAc:hexane) .

- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., excess isocyanate to prevent amine dimerization) .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethyl/hydroxyethyl groups (e.g., cyclopropyl or methoxy substitutions) and test bioactivity .

- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., urea NH with kinase ATP-binding pockets) .

- Data Correlation : Compare IC values (cytotoxicity) and binding energies (docking scores) to rank substituent contributions .

Q. What advanced techniques elucidate hydrogen-bonding and π-stacking interactions in mechanism studies?

- Methodological Answer :

- X-ray Crystallography : Resolve H-bond networks (e.g., urea NH→O=C interactions) and indole π-stacking with aromatic residues in co-crystallized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for urea-mediated protein interactions .

- Fluorescence Quenching : Monitor tryptophan/indole stacking in solution using Stern-Volmer plots .

Q. How to address discrepancies in biological activity across cell lines?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on resistant vs. sensitive cell lines to identify overexpression of efflux pumps (e.g., P-gp) or detox enzymes .

- Metabolomics : Use LC-MS to track compound degradation or metabolic activation (e.g., hydroxyethyl oxidation to carboxylic acid) .

- Proteomics : SILAC-based profiling to detect target engagement (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.